molecular formula C10H10 B1355184 2-Ethynyl-1,4-dimethylbenzene CAS No. 74331-70-7

2-Ethynyl-1,4-dimethylbenzene

Cat. No. B1355184
CAS RN: 74331-70-7
M. Wt: 130.19 g/mol
InChI Key: UNUIVBVNLZPXCR-UHFFFAOYSA-N
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Description

2-Ethynyl-1,4-dimethylbenzene, also known as 2-Ethynyl-p-xylene, is an organic compound with the molecular formula HC≡CC6H3(CH3)2 . It has a molecular weight of 130.19 g/mol .


Synthesis Analysis

The synthesis of benzene derivatives like 2-Ethynyl-1,4-dimethylbenzene typically involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1,4-dimethylbenzene can be represented as a 2D Mol file or a computed 3D SD file . The structure consists of a benzene ring substituted with two methyl groups and an ethynyl group .


Physical And Chemical Properties Analysis

2-Ethynyl-1,4-dimethylbenzene has a refractive index of n20/D 1.5410 (lit.), a boiling point of 193-194 °C (lit.), and a density of 0.914 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Synthesis Building Block

2-Ethynyl-1,4-dimethylbenzene: serves as a versatile building block in organic synthesis. Its ethynyl group is highly reactive and can be used to construct complex molecular architectures. This compound is particularly useful in the synthesis of larger, more complex molecules through cross-coupling reactions .

Material Science

In material science, this compound can contribute to the development of new polymeric materials. By acting as a monomer, it can be polymerized to form polymers with potential applications in electronics, such as organic semiconductors .

Catalysis

The compound finds use in catalysis, particularly in iron-catalyzed reactions. It can undergo dioxygenation reactions which are crucial in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 2-Ethynyl-1,4-dimethylbenzene can be used to synthesize small-molecule drugs. Its structure allows for modifications that can lead to the discovery of new therapeutic agents .

Environmental Science

This compound can be used in environmental science research, particularly in the study of organic pollutant degradation. Its chemical properties allow it to serve as a model compound in understanding the breakdown of aromatic hydrocarbons in the environment .

Analytical Chemistry

In analytical chemistry, 2-Ethynyl-1,4-dimethylbenzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. This helps in the accurate identification and quantification of similar compounds in complex mixtures .

Nanotechnology

The ethynyl group in 2-Ethynyl-1,4-dimethylbenzene can be used to attach to nanoparticles, altering their surface properties. This modification can lead to the creation of novel nanomaterials with specific functions, such as targeted drug delivery systems .

Photovoltaic Research

Lastly, in photovoltaic research, this compound can be utilized in the design of organic photovoltaic cells. Its molecular structure can be engineered to improve light absorption and charge transport, which are critical for efficient solar energy conversion .

Safety and Hazards

2-Ethynyl-1,4-dimethylbenzene is classified as a highly flammable liquid and vapor (H225) and can cause serious eye damage (H318) . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-ethynyl-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUIVBVNLZPXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571294
Record name 2-Ethynyl-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1,4-dimethylbenzene

CAS RN

74331-70-7
Record name 2-Ethynyl-1,4-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74331-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethynyl-1,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynyl-1,4-dimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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